1-Methyl-2,4,5-triphenyl-1H-imidazole
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Overview
Description
1-Methyl-2,4,5-triphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three phenyl groups and a methyl group attached to the imidazole ring, making it a highly substituted derivative. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Methyl-2,4,5-triphenyl-1H-imidazole typically involves multi-component reactions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate . The reaction conditions are generally mild, and the process can be conducted under solvent-free conditions, making it environmentally friendly .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Methyl-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-2,4,5-triphenyl-1H-imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the imidazole ring .
Comparison with Similar Compounds
1-Methyl-2,4,5-triphenyl-1H-imidazole can be compared with other similar compounds, such as:
2,4,5-Triphenyl-1H-imidazole: Lacks the methyl group at the 1-position, which can influence its reactivity and biological activity.
1-Methyl-2,4,5-trisubstituted imidazoles: These compounds have different substituents at the 2, 4, and 5 positions, which can significantly alter their chemical and biological properties.
1-Methyl-4,5-diphenyl-2-substituted imidazoles: These derivatives have only two phenyl groups and a different substituent at the 2-position, affecting their overall activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
22397-44-0 |
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Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-methyl-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C22H18N2/c1-24-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)23-22(24)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
DTBNQONUTILGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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